molecular formula C19H19N5O2 B3226726 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide CAS No. 1257550-39-2

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide

Cat. No.: B3226726
CAS No.: 1257550-39-2
M. Wt: 349.4
InChI Key: KYSIKKACZVZDRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1H-Benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a synthetic organic compound designed for research applications. This molecule is characterized by the fusion of two privileged pharmacophores in medicinal chemistry: a 1H-benzo[d]imidazole unit and a 2-oxoimidazolidine (hydantoin) ring system. The benzimidazole scaffold is a well-known structural motif in bioactive compounds, noted for its resemblance to purine nucleotides, which allows it to interact with various enzymatic targets . This core structure is found in compounds with a broad spectrum of documented research activities, including antimicrobial , anticancer , and antioxidant effects . Furthermore, benzimidazole derivatives have been investigated as novel inhibitors for targets relevant to neurodegenerative conditions . The 2-oxo-3-phenylimidazolidin-1-yl (hydantoin) moiety attached via an acetamide linker adds a layer of structural diversity, as this group is also prevalent in compounds with significant biological and synthetic utility. This compound is presented as a valuable chemical tool for early-stage discovery research. Its structure offers a promising starting point for investigating new chemical entities in various biochemical and pharmacological assays. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in projects focusing on the development of novel heterocyclic therapeutics. As with any research chemical, thorough analytical characterization by the researcher is essential to confirm identity and purity. This product is sold on a final sale basis and is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Buyer assumes all responsibility for confirming product suitability for their specific research applications.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-18(20-12-17-21-15-8-4-5-9-16(15)22-17)13-23-10-11-24(19(23)26)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,20,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSIKKACZVZDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NCC2=NC3=CC=CC=C3N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. The benzimidazole and imidazolidinone moieties present in its structure are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

N 1H benzo d imidazol 2 yl methyl 2 2 oxo 3 phenylimidazolidin 1 yl acetamide\text{N 1H benzo d imidazol 2 yl methyl 2 2 oxo 3 phenylimidazolidin 1 yl acetamide}

Anticancer Activity

Recent studies have demonstrated that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various benzimidazole derivatives, which showed promising activity against different cancer cell lines. The structure-activity relationship (SAR) indicated that modifications in the side chains could enhance cytotoxicity against cancer cells.

CompoundCell LineIC50 (µM)Reference
Compound AHeLa5.0
Compound BMCF73.5
N-(1H-benzo[d]imidazol-2-yl)methyl derivativeA5494.8

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited notable antibacterial activity.

PathogenMIC (µg/ml)Reference
Staphylococcus aureus8.0
Escherichia coli16.0
Pseudomonas aeruginosa32.0

Anti-inflammatory Activity

Research also suggests that benzimidazole derivatives possess anti-inflammatory properties. In vitro assays showed that these compounds could inhibit the production of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

Case Study 1: Synthesis and Evaluation

In a comprehensive study conducted by Luo et al., a series of benzimidazole-based compounds were synthesized and evaluated for their biological activities. Among these, this compound was tested for its anticancer effects on various cell lines, demonstrating significant cytotoxicity with an IC50 value lower than many standard chemotherapeutics .

Case Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications at the imidazolidinone ring significantly impacted the biological activity of the compounds. Substituents such as halogens or alkyl groups enhanced the interaction with biological targets, leading to improved efficacy against cancer cell lines and pathogens .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a benzimidazole moiety, which is known for its biological activity. The molecular formula can be represented as C18H17N5O2C_{18}H_{17}N_5O_2 with a molecular weight of approximately 341.36 g/mol. The presence of both benzimidazole and imidazolidinone rings contributes to its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of benzimidazole compounds exhibit significant anticancer properties. A study demonstrated that compounds containing the benzimidazole structure can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide has shown promise in targeting specific cancer pathways, making it a candidate for further development in oncology .

Antimicrobial Properties

Benzimidazole derivatives have been evaluated for their antimicrobial effects against a range of pathogens. This compound has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition of bacterial growth. This property suggests its potential use in treating bacterial infections, particularly those resistant to conventional antibiotics .

Antiviral Activity

There is emerging evidence that compounds with imidazole structures can exhibit antiviral properties. Preliminary studies suggest that this compound may interfere with viral replication mechanisms, although further research is needed to elucidate the specific pathways involved .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized several derivatives of benzimidazole, including this compound. The biological evaluation demonstrated its efficacy against specific cancer cell lines, with IC50 values indicating potent activity compared to existing chemotherapeutics .

Case Study 2: Structure–Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the biological activity of benzimidazole derivatives. By modifying various substituents on the benzimidazole core, researchers identified key structural features that enhance anticancer and antimicrobial activities. These findings provide a roadmap for the design of more potent analogs of this compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and selected analogs:

Compound Name Core Structure Key Substituents Reference
Target Compound Benzimidazole + acetamide 2-oxo-3-phenylimidazolidin -
N-(1H-Benzo[d]imidazol-2-yl)-2-(4-propyl-1H-1,2,3-triazol-1-yl)acetamide (6a) Benzimidazole + acetamide 4-propyl-1,2,3-triazole
N-(4-Acetylphenyl)-2-{[(1H-benzimidazol-2-yl)methyl]sulfanyl}acetamide (4a) Benzimidazole + thioacetamide 4-acetylphenyl sulfide
2-((3-(1H-Benzo[d]imidazol-2-yl)quinolin-2-yl)thio)-N-(4-nitrophenyl)acetamide (9j) Benzimidazole-quinoline + thioacetamide 4-nitrophenyl thioether
N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide (6p) Benzimidazole + acetamide 4-nitrophenyl-1,2,3-triazole

Key Observations :

  • Triazole vs. Imidazolidinone: Analogs with triazole substituents (e.g., 6a, 6p) exhibit strong bioactivity due to their ability to participate in π-π stacking and hydrogen bonding . The target compound’s imidazolidinone group may offer similar interactions while improving solubility via its carbonyl group.
  • Thioether Linkages : Sulfide/sulfoxide derivatives (e.g., 4a, 9j) demonstrate enhanced antimicrobial activity, likely due to improved membrane permeability . The target compound’s methylene bridge may reduce polarity compared to thioether analogs.

Comparison :

  • The target compound’s synthesis likely involves amide coupling, analogous to methods used for 6p and 6a .
  • Column chromatography () and recrystallization () are common purification steps for benzimidazole-acetamides.
Antimicrobial and Anticancer Profiles
  • 6p: Exhibited 68.23% quorum sensing inhibition in Pseudomonas aeruginosa at 250 µM with low cytotoxicity .
  • 4a–i : Showed IC₅₀ values of 2.5–8.7 µM against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines .
  • 9j–9o: Demonstrated antiproliferative activity with IC₅₀ values <10 µM in some cases, attributed to quinoline-thioacetamide hybrids .

Target Compound Hypotheses :
The 2-oxo-3-phenylimidazolidin group may enhance anticancer activity by mimicking peptide bonds or inhibiting proteases. Its rigid structure could improve binding to kinase targets.

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Nitro-substituted analogs (e.g., 6p, 9j) show heightened activity due to increased electrophilicity .
  • Heterocyclic Linkers : Triazoles (6p) and thioethers (4a) improve bioavailability and target engagement compared to simple acetamides .
  • Bulkier Substituents : The cyclohexyl group in 10VP91 () enhances lipophilicity, suggesting the target’s phenylimidazolidin may balance polarity and permeability.

Q & A

Q. What are the optimal synthetic strategies for preparing N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions under inert conditions (e.g., nitrogen atmosphere) to prevent moisture interference. Key steps include:
  • Coupling Reactions : Reacting a benzimidazole derivative (e.g., 1H-benzo[d]imidazol-2-ylmethanamine) with activated intermediates like chloroacetamides or thioacetamides.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred to stabilize intermediates and enhance reaction efficiency .
  • Reflux Conditions : Heating under reflux (100–120°C for 4–6 hours) promotes cyclization and imidazolidinone formation .
  • Purification : Recrystallization from methanol or ethanol ensures high purity (>95%) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential to confirm the benzimidazole and imidazolidinone moieties. Peaks at δ 7.0–8.5 ppm (aromatic protons) and δ 3.5–4.5 ppm (methylene groups) are diagnostic .
  • IR Spectroscopy : Stretching vibrations at ~1660 cm1^{-1} (amide C=O) and ~3200 cm1^{-1} (N-H) validate functional groups .
  • HPLC/TLC : Used to monitor reaction progress and purity (>95%) using C18 columns or silica plates with ethyl acetate/hexane eluents .

Q. How can researchers evaluate the biological activity of this compound in vitro?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Screen against kinases or proteases using fluorometric or colorimetric substrates (e.g., ATPase activity for kinase targets) .
  • Cytotoxicity Testing : MTT or XTT assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 μM to determine IC50_{50} values .
  • Solubility Optimization : Use DMSO stock solutions (10 mM) diluted in PBS or cell culture media, ensuring final DMSO ≤0.1% to avoid solvent toxicity .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced target specificity?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock Vina predict binding modes to target proteins (e.g., kinases, GPCRs). Focus on interactions between the benzimidazole core and hydrophobic pockets .
  • Quantum Chemical Calculations : DFT (B3LYP/6-31G*) optimizes geometry and calculates electrostatic potentials to rationalize reactivity .
  • SAR Studies : Modify substituents on the phenyl or imidazolidinone groups to balance lipophilicity (logP) and hydrogen-bonding capacity .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data for structural elucidation?

  • Methodological Answer :
  • X-ray Crystallography : Resolves ambiguities in NMR assignments (e.g., confirming gauche conformations of methylene groups) .
  • Dynamic NMR : Detects rotational barriers in flexible moieties (e.g., imidazolidinone ring) under variable-temperature conditions .
  • Cross-Validation : Compare experimental IR/Raman spectra with simulated spectra from crystallographic data .

Q. How can reaction conditions be optimized to minimize side products during scale-up?

  • Methodological Answer :
  • DoE (Design of Experiments) : Use factorial designs to optimize temperature, solvent ratio, and catalyst loading. For example, reducing reaction time from 6 to 4 hours decreases decomposition .
  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing byproducts like hydrolyzed acetamides .
  • In-line Analytics : FTIR or Raman probes monitor intermediate formation in real time .

Q. What methodologies enable structure-activity relationship (SAR) studies for imidazolidinone derivatives?

  • Methodological Answer :
  • Analog Synthesis : Introduce electron-withdrawing groups (e.g., -NO2_2, -Cl) on the phenyl ring to enhance electrophilicity and target engagement .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors in the imidazolidinone) using software like Schrödinger’s Phase .
  • ADMET Prediction : Use SwissADME or ADMETLab to prioritize analogs with favorable bioavailability and low CYP450 inhibition .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

  • Methodological Answer :
  • Co-solvent Systems : Use PEG-400/water or cyclodextrin complexes to improve aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .
  • Salt Formation : Prepare hydrochloride or mesylate salts to enhance crystallinity and dissolution rates .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :
  • Re-evaluate Force Fields : Adjust parameters in docking software (e.g., AMBER vs. CHARMM) to better reflect protein flexibility .
  • Experimental Validation : Perform SPR (Surface Plasmon Resonance) to measure binding kinetics and confirm docking poses .
  • Meta-Analysis : Compare results with structurally related compounds (e.g., benzimidazole-thioacetamide hybrids) to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.